4-(Propylsulfanyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHEQZSUUTOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570738 | |
| Record name | 4-(Propylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-80-1 | |
| Record name | 4-(Propylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Propylsulfanyl Phenol
Established Synthetic Routes for Phenols and Alkylphenols
The synthesis of phenols and their alkylated derivatives is a cornerstone of organic chemistry, with several well-established methods. These foundational reactions provide the basis for more complex syntheses, including that of 4-(propylsulfanyl)phenol.
Classic industrial methods for phenol (B47542) production include the Dow process and the cumene (B47948) process. numberanalytics.com While effective for large-scale production of phenol itself, these methods are not directly applicable to the synthesis of specifically substituted phenols like this compound.
Laboratory-scale syntheses offer more flexibility and control for creating substituted phenols. Common methods include:
Hydrolysis of Diazonium Salts: This versatile method involves the diazotization of an aromatic amine, followed by hydrolysis to yield the corresponding phenol. libretexts.org
Alkali Fusion of Sulfonates: Aromatic sulfonic acids can be fused with strong bases like sodium hydroxide (B78521) to produce phenols.
Hydrolysis of Aryl Halides: While challenging, the nucleophilic aromatic substitution of aryl halides can be a route to phenols, often requiring harsh conditions or the use of catalysts. rsc.org
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, which can then be further modified. libretexts.org
Bamberger Rearrangement: The rearrangement of N-phenylhydroxylamines in the presence of a strong aqueous acid leads to the formation of aminophenols. libretexts.org
Oxidation of Arylboronic Acids: A milder and more modern approach involves the ipso-hydroxylation of arylboronic acids, often using an oxidant like hydrogen peroxide. rsc.org This method is valued for its low toxicity and high functional group tolerance. rsc.org
The synthesis of alkylphenols often involves the Friedel-Crafts alkylation of phenol. However, this reaction can lead to a mixture of ortho and para isomers, and sometimes polyalkylation. To achieve greater regioselectivity, alternative strategies are often employed, such as the alkylation of a protected phenol or the use of specific catalysts to direct the substitution. google.com For instance, the alkylation of a halobenzene followed by hydrolysis can yield a mixture of isomeric alkylphenols. google.com
Specific Synthesis Pathways for this compound
The synthesis of this compound specifically requires the introduction of a propylsulfanyl (-SPr) group onto the phenol ring, preferentially at the para position.
Exploration of Precursor Compounds and Reagent Systems
The primary precursors for the synthesis of this compound are typically phenol or a derivative thereof, and a source for the propylsulfanyl group.
One common strategy involves the direct thioalkylation of phenol. This can be achieved by reacting phenol with a propanethiolating agent. Another approach involves the reaction of 4-mercaptophenol (B154117) with a propylating agent, such as a propyl halide.
A reported synthesis of this compound involves the reaction of 3-mercaptophenol with methyl iodide and triethylamine (B128534) in water to first produce 3-(methylthio)phenol. academie-sciences.fr This is then followed by a Friedel-Crafts acetylation and subsequent oxidation to yield the desired product. academie-sciences.fr
Another relevant synthetic strategy is the reaction of phenols with sulfoxides. For example, the reaction of methyl sulfoxides with electron-rich arenes, including phenols, can lead to the formation of aryl sulfides. acs.orgnih.gov This type of reaction, sometimes referred to as an interrupted Pummerer reaction, can be promoted by various activators. acs.orgnih.gov
The reaction of phenols with disulfides in the presence of a Lewis acid is another potential route. This method has been used for the thioalkylation of phenols.
Optimization of Reaction Conditions and Parameters
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Catalyst: The choice of catalyst can significantly influence the regioselectivity and efficiency of the reaction. For instance, in Friedel-Crafts type reactions, Lewis acids like aluminum chloride are commonly used. jchemrev.com For other reactions, transition metal catalysts, such as copper or palladium compounds, may be employed. numberanalytics.comd-nb.info The use of sulfur-containing catalysts has also been explored to enhance para-selectivity in the chlorination of phenols, a principle that could be adapted for thioalkylation. mdpi.com
Solvent: The solvent can affect the solubility of reactants and the reaction rate. Common solvents for phenol synthesis include toluene (B28343), dichloromethane (B109758), and methanol (B129727). chemicalbook.comgoogle.com In some cases, solvent-free conditions are possible and desirable from a green chemistry perspective. numberanalytics.commdpi.com
Temperature: The reaction temperature can impact the reaction rate and the formation of byproducts. Reactions are often conducted at temperatures ranging from room temperature to elevated temperatures, depending on the specific methodology. chemicalbook.comgoogle.com
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
A study on the photocatalytic degradation of phenol using superparamagnetic iron oxide nanoparticles optimized parameters such as pH, catalyst ratio, and contact time to achieve high removal efficiency. rsc.org While this is a degradation process, the principles of optimizing reaction parameters are transferable to synthesis.
Strategies for Yield Enhancement and Purity Control
To enhance the yield and control the purity of this compound, several strategies can be employed:
Purification Techniques: After the reaction, the crude product is typically purified. Common purification methods include column chromatography, distillation, and recrystallization. chemicalbook.com
Protecting Groups: In some synthetic routes, it may be necessary to protect the hydroxyl group of the phenol to prevent unwanted side reactions. The protecting group is then removed in a subsequent step.
Stoichiometry Control: Careful control of the stoichiometry of the reactants is essential to maximize the formation of the desired product and minimize the formation of byproducts.
Novel Synthetic Approaches for Phenolic Compounds with Sulfur-Containing Substituents
Recent research has focused on developing novel and more efficient methods for the synthesis of sulfur-containing phenolic compounds.
One innovative approach is the use of N-sulfenylsuccinimides or N-sulfenylphthalimides as sulfenylating reagents. beilstein-journals.org These reagents are generally stable, safe, and easy to handle, offering an alternative to foul-smelling and toxic thiols. beilstein-journals.org The reaction of these electrophilic sulfur sources with phenols can lead to the formation of C-S bonds. beilstein-journals.org
Another emerging area is the use of transition metal-catalyzed C-H activation. This strategy allows for the direct functionalization of the phenol ring, offering a more atom-economical approach. For example, disulfide-directed C-H hydroxylation has been reported, which could potentially be adapted for the synthesis of thio-substituted phenols. d-nb.info
The Pummerer reaction and its variations provide another avenue for the synthesis of sulfur-containing phenols. acs.orgnih.gov This reaction involves the transformation of a sulfoxide (B87167) into a thionium (B1214772) ion intermediate, which can then be trapped by a nucleophile, such as a phenol. acs.orgnih.gov
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of phenols and their derivatives to reduce the environmental impact of chemical processes.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a major focus. rsc.orgtandfonline.com For instance, oxidative polymerization of phenol has been demonstrated in water. tandfonline.com
Catalysis: The use of catalysts, particularly those that are recyclable and reusable, can significantly improve the efficiency and reduce waste in chemical reactions. numberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Use of Renewable Feedstocks: Exploring the use of biomass-derived phenols as starting materials is an active area of research. numberanalytics.com
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption. wjpmr.comacs.org
An example of a green synthesis is the nitration of phenol using copper(II) nitrate (B79036) in glacial acetic acid, which avoids the use of strong acids like nitric and sulfuric acid. wjpmr.comacs.org Another example is the mild and rapid ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide. rsc.org
Reactivity and Mechanistic Investigations of 4 Propylsulfanyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The hydroxyl group of 4-(propylsulfanyl)phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.combdu.ac.in This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, which increases the electron density of the ring and stabilizes the intermediate arenium ion. byjus.com The propylsulfanyl group, also an ortho, para-director, further influences the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Phenols react readily with halogens, such as bromine, even without a Lewis acid catalyst. byjus.com In a non-polar solvent, monobromination is favored, while in aqueous solution, polysubstitution can occur. mlsu.ac.in
Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in The use of concentrated nitric acid can lead to the formation of picric acid. mlsu.ac.in
Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is the major product, while at higher temperatures, the para-isomer predominates. mlsu.ac.in
Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the strong coordination of the phenolic oxygen to the Lewis acid catalyst can sometimes hinder the reaction. chemistrysteps.comlibretexts.org
For this compound, the para position is occupied by the propylsulfanyl group. Therefore, electrophilic substitution is directed to the ortho positions relative to the hydroxyl group. The steric bulk of the propylsulfanyl group may influence the ratio of the two possible ortho products.
Oxidation Pathways and Mechanisms of Phenolic Compounds
Phenolic compounds are susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.
Aerobic Oxidation Mechanisms and Products (e.g., Quinone Formation)
The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals as key intermediates. wikipedia.org In the presence of oxygen, these radicals can participate in a cascade of reactions.
A common outcome of phenol (B47542) oxidation is the formation of quinones. youtube.com For instance, the oxidation of hydroquinone (B1673460) yields benzoquinone. chemistrysteps.com The oxidation of 4-substituted phenols can also lead to the formation of quinone-type structures. researchgate.net Specifically, the oxidation of 4-alkylphenols by enzymes like tyrosinase can produce o-quinones. nih.gov These quinones are reactive intermediates and can undergo further reactions, such as Michael additions with nucleophiles. nih.govresearchgate.net
The oxidation of this compound under aerobic conditions could potentially lead to the formation of a quinone methide, a reactive intermediate known to be formed from the oxidation of certain 4-substituted phenols. researchgate.net
Oxidative Coupling Reactions and Selectivity Control
Oxidative coupling is a significant reaction pathway for phenols, leading to the formation of C-C or C-O bonds between two phenolic units or with other molecules. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes and can be challenging to control in terms of selectivity (ortho-ortho, ortho-para, para-para coupling). nih.govacs.org
The mechanism often involves the formation of a phenoxy radical, which can then couple with another phenol molecule or radical. wikipedia.org The selectivity of the coupling can be influenced by factors such as the catalyst, solvent, and the substitution pattern of the phenol. nih.govacs.orgacs.org For example, chromium salen catalysts have been shown to be effective for the selective cross-coupling of different phenols. acs.orgcore.ac.uk Metal-free oxidative coupling methods using reagents like sulfoxides have also been developed to achieve high selectivity. soton.ac.uk
In the case of this compound, oxidative coupling would likely occur at the ortho positions to the hydroxyl group, leading to the formation of biphenol derivatives. The specific products and their yields would depend on the reaction conditions and the catalyst employed.
Reduction Pathways and Products of the Phenol and Propylsulfanyl Moieties
The reduction of this compound can target either the phenolic ring or the propylsulfanyl group.
The hydrogenation of the phenolic ring can be achieved under catalytic conditions, for example, using hydrogen gas in the presence of a nickel catalyst at elevated temperatures, to yield the corresponding cyclohexanol (B46403) derivative. mlsu.ac.in
The propylsulfanyl group is a sulfide (B99878). Sulfides can be reduced to the corresponding thiols, although this is less common than the oxidation of sulfides. More typically, the oxidized forms of sulfides, sulfoxides and sulfones, are reduced back to the sulfide. tandfonline.comthieme-connect.com For instance, various reagents, including silanes catalyzed by Lewis acids, can reduce sulfoxides and sulfones to sulfides. thieme-connect.com
Reactions Involving the Propylsulfanyl Functional Group
The propylsulfanyl group, an alkyl aryl sulfide, can undergo several reactions. One of the most common is oxidation. Sulfides can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents.
The sulfur atom in the propylsulfanyl group can also influence reactions on the aromatic ring and can be a target for various synthetic transformations. For example, aryl sulfides are important structural motifs in many pharmaceuticals and can be synthesized through various cross-coupling reactions. organic-chemistry.orgnih.gov While this compound is already an aryl sulfide, understanding the reactions of this group is crucial for further functionalization.
Acid-Base Equilibria and Phenolic Proton Abstraction Mechanisms
Phenols are weakly acidic and can donate the proton of the hydroxyl group to a base. libguides.comlibretexts.org The acidity of a phenol is significantly influenced by the substituents on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups generally increase the acidity by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity. libretexts.org
The pKa of phenol is approximately 10. libretexts.org The propylsulfanyl group at the para position in this compound is expected to have an effect on the acidity of the phenolic proton. The sulfur atom can be considered electron-donating through resonance, which would destabilize the phenoxide ion and make the phenol less acidic (higher pKa).
The abstraction of the phenolic proton by a base results in the formation of a phenoxide ion. This ion is a key intermediate in many reactions, including certain electrophilic aromatic substitutions where it is even more reactive than the parent phenol. byjus.comlibretexts.org The equilibrium between the phenol and the phenoxide ion is fundamental to understanding its reactivity in basic media. ksu.edu.sapearson.comutexas.eduevolvescience.orglibretexts.org
Mechanistic Insights into Chemical Transformations (e.g., Dealkylation)
The chemical transformations of this compound, particularly the cleavage of the propyl group from the sulfur atom (dealkylation), are governed by several potential mechanistic pathways. The specific mechanism that predominates is highly dependent on the reaction conditions, such as the presence of catalysts, oxidizing agents, or biological systems. This section explores the key mechanistic insights into the dealkylation and other transformations of this compound, drawing from established principles of thioether and phenol reactivity.
Dealkylation of this compound can be broadly categorized into two primary modes of initiation: S-dealkylation , involving the cleavage of the sulfur-carbon bond of the propyl group, and ipso-substitution , where the entire propylsulfanyl group is replaced at the C4 position of the phenol ring.
Enzymatic and Metabolic Dealkylation:
In biological systems, the dealkylation of alkylthiophenols is often a metabolic process mediated by enzymes, primarily from the cytochrome P450 superfamily. washington.edu The generally accepted mechanism for S-dealkylation involves initial oxidation of the sulfur atom. For this compound, this would proceed through the formation of a sulfoxide (B87167) intermediate, 4-(propylsulfinyl)phenol, which can be further oxidized to the corresponding sulfone, 4-(propylsulfonyl)phenol.
The S-dealkylation process is thought to proceed via two main pathways:
Single Electron Transfer (SET): The sulfur atom of the thioether can undergo a single electron transfer to an activated enzyme intermediate, forming a sulfur radical cation. washington.edu This intermediate is unstable and can lead to the cleavage of the C-S bond.
Hydrogen Atom Abstraction (HAT): Alternatively, the enzyme can abstract a hydrogen atom from the carbon atom adjacent to the sulfur (the α-carbon of the propyl group). washington.edu This generates a carbon-centered radical, which can then react further, leading to the cleavage of the C-S bond.
Studies on the metabolism of various xenobiotics containing thioether linkages support these oxidative pathways. For instance, the metabolism of the insecticide temephos (B1682015) leads to the formation of 4,4'-thiodiphenol (B147510) and its subsequent sulfoxide and sulfone derivatives, highlighting the susceptibility of the sulfur atom to oxidation and eventual C-S bond cleavage. researchgate.net
Chemical Dealkylation:
Under non-biological conditions, the dealkylation of this compound can be induced by various chemical reagents and conditions.
Lewis Acid Catalysis: Strong Lewis acids, such as aluminum chloride (AlCl₃), can facilitate the dealkylation of alkylated phenols. stackexchange.com In the case of this compound, the Lewis acid could coordinate to the phenolic oxygen or the sulfur atom, weakening the C-S bond and promoting the departure of the propyl group as a carbocation. The stability of the resulting carbocation is a significant driving force for this reaction. stackexchange.com
High-Temperature/High-Pressure Methods: The decomposition of alkylated phenols can be achieved by heating under high pressure, often in the presence of an acid catalyst and a sweeping agent like steam. google.com This method relies on thermal energy to overcome the activation barrier for C-S bond cleavage.
Oxidative Dealkylation: Oxidative cleavage of the S-C bond can be initiated by various oxidizing agents. The reaction of sulfides with a Co(II)(bzacen)-O₂ system has been shown to result in oxidative S-dealkylation, with the reactivity being dependent on the acidity of the α-methylene protons of the alkyl group. oup.com For this compound, the presence of the electron-donating phenol group could influence the susceptibility of the propyl group's α-hydrogens to abstraction.
Interactive Data Table: Plausible Intermediates in the Dealkylation of this compound
| Intermediate | Proposed Mechanistic Pathway | Key Features |
| 4-(Propylsulfinyl)phenol | Enzymatic/Metabolic Oxidation | Formation of a sulfoxide group. |
| 4-(Propylsulfonyl)phenol | Enzymatic/Metabolic Oxidation | Further oxidation of the sulfoxide to a sulfone. |
| Sulfur Radical Cation | Single Electron Transfer (SET) | A highly reactive species with an unpaired electron on the sulfur atom. |
| α-Carbon Radical | Hydrogen Atom Abstraction (HAT) | An unpaired electron on the carbon adjacent to the sulfur. |
| Propyl Carbocation | Lewis Acid Catalysis | Formation of a C₃H₇⁺ species. |
Research Findings on Related Compounds:
While specific mechanistic studies on this compound are limited, research on analogous compounds provides valuable insights. Studies on the fluorination of 4-alkyl substituted phenols with F-TEDA-BF₄ have shown that dealkylation at the para position can occur through an ipso-substitution mechanism. researchgate.net This suggests that, under certain electrophilic conditions, the entire propylsulfanyl group could be displaced.
Furthermore, investigations into the metabolism of 4-(methylthio)phenol (B156131) and related compounds have demonstrated their interaction with estrogen receptors, indicating that the sulfur-containing substituent plays a crucial role in the molecule's biological activity. jst.go.jp The metabolic fate of these compounds often involves oxidation at the sulfur atom, reinforcing the likelihood of a similar pathway for this compound. researchgate.net
Advanced Spectroscopic Characterization of 4 Propylsulfanyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers direct information about the different chemical environments within the 4-(Propylsulfanyl)phenol molecule.
¹H NMR: The proton NMR spectrum provides data on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The aromatic protons on the phenol (B47542) ring typically appear as a set of doublets due to their coupling with adjacent protons. The propyl chain protons exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. bhu.ac.in The aromatic carbons have distinct chemical shifts, with the carbon atom bonded to the hydroxyl group appearing most downfield, followed by the carbon bonded to the sulfur atom. The remaining aromatic carbons appear at slightly different shifts due to the electronic effects of the substituents. The three carbon atoms of the propyl chain are also clearly resolved.
Predicted NMR Data for this compound Note: Chemical shifts (δ) are predicted values relative to TMS and can vary based on solvent and experimental conditions. J-couplings are approximate.
| ¹H NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (aromatic) | 7.20 - 7.30 | Doublet | ~8.5 |
| H-3, H-5 (aromatic) | 6.70 - 6.80 | Doublet | ~8.5 |
| Phenolic OH | 4.5 - 6.0 | Broad Singlet | N/A |
| S-CH₂ (propyl) | 2.80 - 2.90 | Triplet | ~7.3 |
| CH₂ (propyl) | 1.60 - 1.70 | Sextet | ~7.4 |
| CH₃ (propyl) | 0.95 - 1.05 | Triplet | ~7.5 |
| ¹³C NMR Data | |
| Assignment | Predicted δ (ppm) |
| C-1 (aromatic, C-OH) | 155 - 158 |
| C-4 (aromatic, C-S) | 128 - 132 |
| C-2, C-6 (aromatic) | 132 - 135 |
| C-3, C-5 (aromatic) | 115 - 117 |
| S-CH₂ (propyl) | 35 - 38 |
| CH₂ (propyl) | 22 - 25 |
| CH₃ (propyl) | 13 - 15 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons of the propyl chain (CH₃ to the central CH₂ and the central CH₂ to the S-CH₂). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique is invaluable for unambiguously assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal predicted around 2.85 ppm would show a cross-peak to the carbon signal around 36 ppm, confirming the S-CH₂ assignment. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include a cross-peak from the S-CH₂ protons to the aromatic C-4 carbon, definitively linking the propylsulfanyl group to the phenol ring at the correct position.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
HRMS measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This accuracy allows for the determination of the exact elemental formula of a compound. For this compound (C₉H₁₂OS), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.
Calculated Exact Mass for this compound
| Formula | Ion | Calculated m/z |
| C₉H₁₂OS | [M+H]⁺ | 169.0682 |
| C₉H₁₂OS | [M]⁺˙ | 168.0609 |
| C₉H₁₂OS | [M-H]⁻ | 167.0536 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, common fragmentation patterns in positive-ion mode would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom, leading to the loss of an ethyl radical (•C₂H₅) from the propyl chain.
Benzylic Cleavage: Cleavage of the sulfur-propyl bond, resulting in a stable hydroxyphenylthiol radical cation or related fragments.
Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (C₃H₆).
Phenolic Fragmentation: Phenols can undergo characteristic losses of a formyl radical (HCO•) or carbon monoxide (CO). libretexts.org
These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key characteristic absorption bands for this compound include:
A strong, broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol group, with the broadening due to hydrogen bonding. libretexts.org
Multiple sharp peaks between 2850-3000 cm⁻¹ due to the C-H stretching of the propyl group's CH₃ and CH₂ moieties.
Aromatic C-H stretching signals typically appearing just above 3000 cm⁻¹.
Characteristic C=C stretching vibrations for the aromatic ring in the 1450-1610 cm⁻¹ region.
A C-S stretching vibration, which is typically weak and appears in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. uliege.be It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show:
Strong signals for the aromatic ring breathing modes around 1600 cm⁻¹ and 1000 cm⁻¹.
A prominent C-S stretching vibration, which is often more easily identified in Raman than in IR spectra.
C-H stretching vibrations for both the alkyl and aromatic portions of the molecule.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1610 | Medium to Strong |
| C-O Stretch | IR | 1200 - 1260 | Strong |
| C-S Stretch | Raman, IR | 600 - 800 | Medium (Raman), Weak (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy anti-bonding orbital. libretexts.org For aromatic compounds like phenols, the most significant electronic transitions are typically π→π* (pi to pi anti-bonding) and n→π* (non-bonding to pi anti-bonding). libretexts.org
The chromophore in this compound is the substituted benzene (B151609) ring. The phenol moiety itself shows characteristic absorption in the UV region. In a neutral aqueous solution, phenol exhibits an absorption maximum (λmax) around 270 nm, which is attributed to a π→π* transition of the benzene ring. bgu.ac.il Upon deprotonation in a basic solution, the resulting phenolate (B1203915) ion shows a bathochromic shift (a shift to a longer wavelength), with the absorption maximum moving to approximately 286 nm. bgu.ac.il This shift occurs because the negative charge on the oxygen atom enhances electron delocalization, reducing the energy gap between the ground and excited states. fiveable.me
The presence of substituents on the aromatic ring can significantly influence the UV-Vis spectrum. The hydroxyl (-OH) group and the propylsulfanyl (-S-C3H7) group in this compound are both considered auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both the -OH group and the sulfur-containing alkylthio group have non-bonding electrons (lone pairs) that can be delocalized into the π-system of the benzene ring. This extended conjugation lowers the energy required for the π→π* transition, typically resulting in a bathochromic shift compared to unsubstituted benzene. fiveable.me
While specific experimental spectral data for this compound is not detailed in the surveyed literature, the expected absorption maxima can be inferred from data on related phenolic compounds. The electronic spectra of substituted phenols are well-documented and show predictable shifts based on the nature of the substituent. karazin.uaresearchgate.net For instance, electron-donating groups generally cause a red shift. fiveable.me The interplay of the electron-donating hydroxyl and propylsulfanyl groups at positions 1 and 4 is expected to result in absorption at a longer wavelength than phenol itself.
The solvent environment and pH also play a crucial role in the UV-Vis spectrum of phenolic compounds. stackexchange.com Changes in solvent polarity can stabilize or destabilize the ground and excited states to different extents, leading to shifts in λmax. As with phenol, changing the pH will alter the equilibrium between the protonated phenol form and the deprotonated phenolate form of this compound, which would be observable as a pH-dependent shift in the absorption spectrum. bgu.ac.ilfiveable.me
Table 1: UV-Vis Absorption Data for Phenol and a Related Compound
| Compound | Form | λmax (nm) | Reference |
| Phenol | Acid (in water) | 270 | bgu.ac.il |
| Phenolate | Base (in water) | 286 | bgu.ac.il |
| 4-Aminophenol (B1666318) | Neutral | ~290-300 | spectrabase.com |
X-ray Crystallography for Solid-State Structure Determination (for related compounds)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, revealing the definitive solid-state structure of a molecule.
While the specific single-crystal X-ray structure of this compound has not been reported in the available literature, the analysis of structurally related sulfur-containing phenols and their derivatives provides significant insight into the likely molecular conformation and crystal packing. The study of these related compounds helps in understanding how the phenolic hydroxyl group and the sulfur linkage influence the solid-state architecture.
Research on metal complexes of 4-mercaptophenol (B154117) and other substituted phenols has yielded detailed crystallographic data. For example, a series of Group 4 phenoxy-thiol derivatives synthesized from 4-mercaptophenol showed complex dimeric structures where the mercaptophenol ligand bridges metal centers. osti.gov Similarly, organotin(IV) complexes with 2,6-di-tert-butyl-4-mercaptophenol (B120284) have been characterized, revealing distorted tetrahedral geometries around the tin atom, influenced by the sterically demanding phenol groups. rsc.org The crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol shows that the molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions, which are common packing motifs in phenolic compounds. redalyc.org
Table 2: Crystallographic Data for Compounds Related to this compound
| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [(HOBut)(4MP)₃Ti(μ-4MP)]₂ | Triclinic | P-1 | a = 12.396(3) Å, b = 13.064(3) Å, c = 15.688(4) Å, α = 74.03(3)°, β = 87.77(3)°, γ = 78.43(3)° | osti.gov |
| Ph₂Sn(SR)₂ (R = 3,5-di-tert-butyl-4-hydroxyphenyl) | Monoclinic | C2/c | a = 21.011(4) Å, b = 10.368(2) Å, c = 19.824(4) Å, β = 114.93(3)° | rsc.org |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) | Monoclinic | P2₁/n | a = 12.028(2) Å, b = 7.951(2) Å, c = 17.527(4) Å, β = 93.30(3)° | redalyc.org |
Computational Chemistry and Theoretical Modeling of 4 Propylsulfanyl Phenol
Quantum Mechanical Studies (Ab initio, DFT)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the molecular properties of 4-(propylsulfanyl)phenol. nih.govnumberanalytics.comlongdom.org DFT has become the method of choice for studying phenolic compounds due to its balance of computational cost and accuracy in predicting structural geometries and electronic properties. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate its energetic and electronic parameters. tandfonline.commdpi.comkarazin.ua These calculations provide a detailed picture of the molecule's ground state and are crucial for all subsequent theoretical analyses. karazin.ua For instance, accurate calculations of properties like pKa can be achieved using specific functionals (e.g., CAM-B3LYP) and solvation models, which is vital for understanding the behavior of phenols in different environments. mdpi.comnih.gov
Electronic Structure Calculations and Molecular Orbital Analysis (HOMO, LUMO)
The electronic character of this compound is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaemr.com The HOMO represents the molecule's ability to donate an electron, while the LUMO indicates its capacity to accept an electron. ijaemr.com The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. acs.orgresearchgate.net
In this compound, the HOMO is expected to be localized mainly on the electron-rich phenol (B47542) ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is likely distributed over the aromatic ring's antibonding π* orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. ijaemr.com Theoretical calculations allow for a quantitative comparison of these values with related compounds, such as phenol.
Illustrative Data Table: Comparison of Calculated Frontier Orbital Energies
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenol | -5.85 | -0.70 | 5.15 |
| This compound | -5.60 | -0.65 | 4.95 |
This table is for illustrative purposes. The values are representative of typical DFT calculations but are not from a specific study on this compound.
Reactivity Prediction based on Electronic Properties
Global reactivity descriptors, derived from HOMO and LUMO energies, are used to predict the chemical behavior of this compound. imist.ma These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). acs.org
Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) : Quantifies the resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. acs.org
Electrophilicity Index (ω) : Represents the energy stabilization when the molecule accepts additional electronic charge from the environment. acs.org
These parameters help predict how this compound will interact with other reagents. rsc.org For example, mapping the molecular electrostatic potential (MESP) surface reveals the electron-rich and electron-poor regions of the molecule. tandfonline.com For a phenol, the oxygen atom and the aromatic ring are typically nucleophilic (electron-rich) sites, prone to attack by electrophiles, while the hydroxyl proton is an electrophilic (electron-poor) site. tandfonline.com The presence of the electron-donating propylsulfanyl group at the para position is expected to enhance the nucleophilicity of the aromatic ring.
Illustrative Data Table: Global Reactivity Descriptors
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Phenol | 3.275 | 2.575 | 2.08 |
| This compound | 3.125 | 2.475 | 1.97 |
This table is for illustrative purposes and contains representative values.
Spectroscopic Parameter Prediction
DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) and NMR chemical shifts of molecules. tandfonline.com By computing the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. wu.ac.th Comparing the calculated frequencies with experimental data helps in the definitive assignment of spectral bands. tandfonline.com For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and propyl chain, C-S stretching of the thioether linkage, and various bending modes.
Illustrative Data Table: Predicted vs. Typical Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|---|
| O-H | Stretching | 3650 | 3600-3670 (free) |
| Aromatic C-H | Stretching | 3050 | 3010-3100 |
| Aliphatic C-H | Stretching | 2960 | 2850-2970 |
| C-O | Stretching | 1230 | 1200-1260 |
| C-S | Stretching | 705 | 600-750 |
This table is for illustrative purposes. Predicted values are hypothetical, based on typical DFT calculation outcomes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. mdpi.comsemanticscholar.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, rotates, and changes shape. semanticscholar.org
For this compound, a key focus of MD simulations is the conformational analysis of the flexible propylsulfanyl side chain. researchgate.net By monitoring the dihedral angles along the C-C and C-S bonds of this chain, researchers can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating this compound in a water box can elucidate its hydration structure, showing how water molecules arrange around the hydrophilic hydroxyl group and the more hydrophobic propylthioether tail. nih.govrsc.org Such studies are critical for understanding solubility and how the molecule might orient itself at interfaces. nih.govuzh.ch
Illustrative Data Table: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(ar)-C(ar)-S-C(propyl) | Orientation of the sulfur atom relative to the phenyl ring |
| τ2 | C(ar)-S-C(propyl)-C(propyl) | Rotation around the S-C bond of the propyl chain |
| τ3 | S-C(propyl)-C(propyl)-C(propyl) | Rotation around the C-C bond of the propyl chain |
This table describes the dihedral angles that would be monitored in an MD simulation to understand the conformational landscape of the molecule.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface for a given reaction, researchers can identify the structures of transition states and intermediates, as well as calculate the activation energies for each step. rsc.orgnih.gov This information is crucial for understanding reaction kinetics and predicting the most favorable reaction pathways.
For this compound, theoretical studies could elucidate mechanisms for reactions such as oxidation of the phenol or sulfur atom, electrophilic aromatic substitution, or cleavage of the C-S bond. wsu.edu For example, in a free-radical scavenging reaction, calculations can determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key parameter for antioxidant activity. mdpi.comnih.gov A lower BDE indicates a greater ability to donate a hydrogen atom to neutralize a radical.
Illustrative Data Table: Hypothetical Activation Energy for a Reaction Step
| Reaction | Proposed Step | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Hydrogen Atom Transfer (Antioxidant Activity) | Ar-OH + R• → Ar-O• + RH | 8.5 |
| Electrophilic Bromination (ortho-attack) | Formation of Wheland Intermediate | 15.2 |
This table presents hypothetical, yet plausible, activation energies for potential reactions, as would be determined by DFT calculations.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate theoretical molecular descriptors with experimental reactivity or activity. ekb.egacs.orgresearchgate.net For a series of related compounds, including this compound, a QSRR model could be developed to predict specific properties like antioxidant potency, toxicity, or chromatographic retention times. jst.go.jpmdpi.comchemmethod.com
Illustrative Data Table: Descriptors for a QSRR Model of Phenolic Compounds
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | EHOMO | Electron-donating ability |
| Electronic | Dipole Moment (µ) | Molecular polarity |
| Thermodynamic | O-H Bond Dissociation Enthalpy | Antioxidant potential |
| Topological | Wiener Index | Molecular branching |
| Physicochemical | LogP | Hydrophobicity |
This table lists typical descriptors that could be used to build a QSRR model for predicting the reactivity or biological activity of phenolic compounds.
Investigation of 4 Propylsulfanyl Phenol Derivatives and Analogues
Design Principles for Structural Modification of 4-(Propylsulfanyl)phenol
The structural modification of this compound is guided by established principles of medicinal and materials chemistry, aiming to predictably alter its properties. The analysis of structure-activity relationships (SAR) is a core concept that links a molecule's chemical structure to its biological or chemical activity. wikipedia.orgresearchgate.net This allows for the targeted design of new derivatives by modifying specific chemical groups to enhance a desired effect. wikipedia.org
Key design principles applicable to modifying this compound include:
Modulation of Steric and Electronic Properties : The properties of phenolic molecules are significantly influenced by the substituents on the ring. oregonstate.edu Bulky phenols and their analogues can serve as effective ligands in catalysis, a function attributable to both their steric hindrance and electronic characteristics. bridgew.edu For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the pKa of the phenolic proton and the nucleophilicity of the sulfur atom.
Exploitation of Electrostatic and Hydrogen Bonding Interactions : Structural modifications can be designed to introduce or enhance non-covalent interactions. A common strategy is to add functional groups, such as an amino moiety, that can form new hydrogen bonds with a target protein or surface, potentially increasing binding affinity. drugdesign.org Similarly, optimizing electrostatic interactions by placing charged groups in strategic locations can be a powerful design tool. drugdesign.org
Isosteric and Bioisosteric Replacement : The propyl chain or the sulfur atom can be replaced with other groups that have similar spatial or electronic characteristics. For example, the thioether link (-S-) could be oxidized to a sulfoxide (B87167) (-SO-) or sulfone (-SO2-), or replaced with an ether (-O-), an alkane (-CH2-), or a selenoether (-Se-) to probe the role of the sulfur atom.
Improving Reactivity for Coupling Reactions : The phenolic hydroxyl group is a poor leaving group, which limits its use in certain reactions like cross-couplings. mdpi.com A key design strategy involves its temporary conversion into a more reactive intermediate, such as an O-aryl ester, carbonate, or carbamate, to facilitate reactions like the Suzuki-Miyaura coupling. mdpi.com
Synthesis of Substituted Phenol (B47542) and Propylsulfanyl Analogues
The synthesis of derivatives of this compound can be approached by modifying the parent molecule or by building the substituted analogue from simpler precursors. A variety of modern synthetic methods allows for precise control over the final structure. oregonstate.edu
Modification of the Phenolic Ring: Substituted phenols can be synthesized through numerous routes. A green and highly efficient method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide. nih.gov This allows for the creation of a wide range of substituted phenols in excellent yields, often without the need for chromatographic purification. nih.gov Another powerful strategy uses a cycloaddition cascade, such as a Diels-Alder reaction between a substituted pyrone and a dienophile, to construct the phenolic ring with a high degree of regiochemical control. oregonstate.edu For direct functionalization, phenols can be converted to salicylaldehydes, which are then oxidized to catechols in a one-pot procedure. researchgate.net
Modification of the Phenolic Hydroxyl Group: The hydroxyl group itself is a target for creating derivatives. It can be converted into ethers, esters, or carbamates to alter solubility and reactivity. mdpi.com For example, direct O-monofluoromethylation of phenols using reagents like fluoroiodomethane (B1339756) (FCH₂I) under basic conditions provides an efficient route to monofluoromethoxy arenes. chemrevlett.com The hydroxyl group can also be activated for cross-coupling reactions by converting it into derivatives like 2-pyridyl ethers, which show enhanced reactivity due to the electron-withdrawing nature of the pyridyl ring and coordination of the ortho nitrogen to the metal catalyst. mdpi.com
Synthesis of Thiol-Modified Analogues: Analogues with modified propylsulfanyl chains or additional thiol groups can be synthesized. One established method is the radical addition of thioacetic acid to allyl-modified phenol precursors, followed by hydrolysis to yield the free thiol. beilstein-journals.org This approach has been used to create complex bis- and trisphenol (B3262630) derivatives with multiple thiol groups for applications in polymer chemistry. beilstein-journals.org
A summary of strategies for synthesizing substituted phenols is presented below.
| Synthetic Strategy | Description | Key Reagents | Reference |
| ipso-Hydroxylation | Conversion of arylboronic acids to phenols. | Aqueous H₂O₂ | nih.gov |
| Cycloaddition Cascade | Diels-Alder reaction of a hydroxypyrone and a nitroalkene. | Hydroxypyrone, Nitroalkene | oregonstate.edu |
| Ortho-Formylation/Oxidation | Conversion of phenols to catechols via a salicylaldehyde (B1680747) intermediate. | Paraformaldehyde, MgCl₂, H₂O₂ | researchgate.net |
| O-Monofluoromethylation | Direct alkylation of the phenolic oxygen. | FCH₂I, Cs₂CO₃ | chemrevlett.com |
| Thiolation of Allyl Phenols | Radical addition of thioacetic acid to an allyl group, followed by hydrolysis. | Thioacetic Acid, AIBN | beilstein-journals.org |
| Activation for Cross-Coupling | Conversion of the hydroxyl to a better leaving group (e.g., 2-pyridyl ether). | 2-Fluoropyridine, Base | mdpi.com |
Comparative Reactivity Studies of Derivatives
The reactivity of this compound analogues is highly dependent on their specific functional groups. Comparative studies reveal how structural changes influence reaction rates and mechanisms.
A study on phenolic carbonate esters, which can be considered prodrugs of phenols, investigated their hydrolysis rates across a pH range of 0.4 to 12.5. mdpi.com The reactivity differed significantly based on the substituents. For instance, a derivative with a terminal carboxyl group, 2-(phenoxycarbonyloxy)-acetic acid, showed increased degradation, which was attributed to intramolecular catalysis by the carboxylate anion. mdpi.com In contrast, the corresponding carboxylic acid ester, phenyl acetate, was found to be more susceptible to specific acid and base catalysis but less sensitive to water-catalyzed hydrolysis than the carbonate esters. mdpi.com These results highlight that the choice of linker and substituent can dramatically alter the hydrolytic stability of phenol derivatives. mdpi.com
In the context of polymer chemistry, the performance of various thiol-modified bis- and trisphenol derivatives was compared in thiol-ene photopolymerizations. beilstein-journals.org Six different ester-free, thiol-modified phenol derivatives were synthesized and compared against a standard flexible thiol, pentaerythritoltetra(3-mercaptopropionate) (PETMP). beilstein-journals.org The phenol-based thiols, particularly those with a propyl spacer, yielded polymers with significantly better flexural strength and modulus of elasticity. beilstein-journals.org For example, after storage in water for 24 hours, the flexural strength of the polymer made with the phenol-based thiols remained stable, while the PETMP-based material lost 50% of its strength. beilstein-journals.org This demonstrates that incorporating the rigid phenolic structure into the thiol monomer enhances the mechanical and hydrolytic stability of the resulting polymer network.
Spectroscopic Comparison of Structural Analogues
Spectroscopic techniques are essential for confirming the structure of this compound analogues and for understanding how structural modifications affect electronic and magnetic environments. researchgate.net Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) and Raman Spectroscopy: For the closely related analogue 4-propylphenol, IR and Raman spectra have been documented. nih.gov The IR spectrum shows characteristic bands for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and alkyl chain, and C-C stretching vibrations within the ring. nih.gov Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom. A comprehensive NMR study of 2-phenylsulfanylpyridine and its analogues (including sulfinyl, selanyl, and substituted derivatives) offers a valuable model for understanding the spectroscopic properties of this compound derivatives. researchgate.net In this study, the ¹H, ¹³C, ¹⁵N, and ⁷⁷Se NMR chemical shifts were fully assigned. researchgate.net
The study revealed systematic changes in chemical shifts upon structural modification:
Oxidation State of Sulfur/Selenium : Oxidation of the sulfide (B99878) (1) to the sulfoxide (2) or the selenide (B1212193) (3) to the selenoxide (4) caused significant downfield shifts for the pyridine (B92270) ring protons and carbons, indicating a strong deshielding effect from the new oxygen atom. researchgate.net
Ring Substitution : Adding substituents to the phenyl ring in the 4'-position (methyl, bromo, nitro) resulted in predictable shifts in the ¹H and ¹³C spectra of both the phenyl and pyridine rings, reflecting the electron-donating or electron-withdrawing nature of the substituent. researchgate.net
A comparative table of ¹³C NMR data for 2-phenylsulfanylpyridine and two derivatives illustrates these effects.
| Compound | C-2 (Py) | C-6 (Py) | C-1' (Ph) | C-4' (Ph) |
| 2-Phenylsulfanylpyridine | 159.2 ppm | 149.8 ppm | 134.4 ppm | 129.5 ppm |
| 2-(4-Bromophenylsulfanyl)pyridine | 158.7 ppm | 149.9 ppm | 133.4 ppm | 123.0 ppm |
| 2-(4-Nitrophenylsulfanyl)pyridine | 157.0 ppm | 150.4 ppm | 143.9 ppm | 124.3 ppm |
| (Data adapted from a study on 2-phenylsulfanylpyridine and its analogues. researchgate.net) |
These data show that substitution on one ring electronically influences the other, a principle directly applicable to derivatives of this compound.
Structure-Activity Relationship (SAR) Exploration in Related Chemical Systems
SAR studies on related phenolic compounds provide insights into how specific structural features of this compound and its analogues might influence their chemical and biological interactions. wikipedia.org
Hydrophobicity and Protein Binding: The binding of a series of phenol derivatives to human serum albumin was found to directly correlate with their hydrophobicity, as measured by Hansch π values. nih.gov Phenol itself was the least bound compound, and binding increased with the molecular weight and lipophilicity of the derivatives. nih.gov This suggests that the propylsulfanyl group in this compound would significantly increase its hydrophobic character compared to phenol, likely leading to stronger interactions with hydrophobic pockets in proteins and other macromolecules. nih.gov
Antioxidant and Radical Scavenging Activity: The antioxidant or pro-oxidant behavior of phenolics is strongly dependent on their structure. nih.gov A study on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) found that the activity of phenolic compounds depended on their ability to act as either carbonyl scavengers or free radical scavengers. nih.gov Phenolics that are easily converted into quinones, such as o- and p-diphenols, tended to act as free radical scavengers. nih.gov In contrast, m-diphenols were more likely to act as carbonyl scavengers. nih.gov This implies that the substitution pattern on the phenolic ring of a this compound derivative would be critical in defining its antioxidant mechanism. The presence of the sulfur atom could also influence this activity through its own potential for oxidation.
Antiplatelet Activity: In a study comparing 22 derivatives of catechol for antiplatelet activity, a clear SAR emerged. nih.gov The parent compound, 4-methylcatechol, was a potent antiplatelet agent. The study found that other 4-substituted catechols, such as 4-ethylcatechol (B135975) and 4-fluorocatechol, were also highly active. nih.gov This indicates a high tolerance for substitution at the 4-position of the catechol ring. This finding is relevant to this compound, as it suggests that the 4-position is a viable site for substitution to achieve specific biological activities, with the nature of the substituent modulating the potency. nih.gov
Molecular and Biochemical Interaction Studies of 4 Propylsulfanyl Phenol
Molecular Mechanisms of Antioxidant Activity
The antioxidant properties of phenolic compounds are primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. This functional group can neutralize reactive free radicals, thereby mitigating oxidative stress.
Free Radical Scavenging Pathways (e.g., Reactive Oxygen Species, Reactive Nitrogen Species)
Phenolic compounds are recognized for their capacity to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species are byproducts of normal metabolic processes and can cause significant damage to cells if not controlled. The primary antioxidant function of phenols involves acting as free radical scavengers, which interrupts the chain reactions of oxidation. scielo.org.mxfrontiersin.orgnih.gov
It is anticipated that 4-(Propylsulfanyl)phenol would participate in these pathways by donating its phenolic hydrogen to neutralize radicals such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−). nih.govnih.gov This action would convert the highly reactive free radicals into more stable, less harmful molecules. The resulting phenoxyl radical from this compound would be stabilized by resonance, delocalizing the unpaired electron across the benzene (B151609) ring, which makes it less reactive than the initial free radical. uc.pt
Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms
The scavenging of free radicals by phenolic antioxidants can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) being the most prominent.
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydrogen atom to a free radical, effectively neutralizing it. canada.carsc.orgnih.gov This is often considered the primary mechanism for the antioxidant activity of many phenols. uc.ptnih.gov The reaction can be represented as: ArOH + R• → ArO• + RH
Electron Transfer (ET): This pathway involves the transfer of an electron from the phenolic compound to the free radical, forming a cation radical and an anion. This can be followed by proton transfer. uc.ptmdpi.comchemrxiv.org The initial step is: ArOH + R• → ArOH•+ + R-
The choice between the HAT and ET pathways is influenced by factors such as the structure of the phenol (B47542), the nature of the free radical, and the solvent environment. mdpi.comnih.gov For many phenolic compounds, a concerted mechanism known as Proton-Coupled Electron Transfer (PCET) is also possible, where the electron and proton are transferred in a single kinetic step. mdpi.comnih.govmdpi.com
Interactions with Biomolecules (In Vitro and In Silico)
The interaction of phenolic compounds with biomolecules, particularly proteins, is a critical aspect of their biological activity. These interactions can be studied through both laboratory (in vitro) and computational (in silico) methods. nih.govrsc.orgjournaljpri.commdpi.com
Protein-Phenolic Interactions: Covalent and Non-Covalent Binding
Phenolic compounds can bind to proteins through both reversible non-covalent interactions and irreversible covalent bonds. nih.govresearchgate.netmdpi.com
Non-Covalent Interactions: These are the more common types of interactions and involve forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net These interactions are reversible and play a significant role in how phenolic compounds are transported and exert their effects within biological systems.
Covalent Interactions: These interactions are less common and typically occur when the phenol is oxidized to a reactive quinone, which can then form covalent bonds with nucleophilic amino acid residues on the protein, such as cysteine and lysine (B10760008). wur.nlresearchgate.netnih.govresearchgate.net This type of binding is generally irreversible.
Hydrogen Bonding Interactions
Hydrogen bonds are a primary driving force in the non-covalent interaction between phenols and proteins. nih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. nih.gov These bonds can form with the peptide backbone of the protein or with the side chains of polar amino acids like serine, threonine, and aspartic acid. The presence of the sulfur atom in the propylsulfanyl group of this compound might also influence these interactions, although to a lesser extent than the hydroxyl group.
Hydrophobic and Electrostatic Interactions
Hydrophobic Interactions: The nonpolar aromatic ring of this compound can interact with hydrophobic regions of a protein, which are typically composed of nonpolar amino acid residues such as leucine, isoleucine, and valine. nih.govlibretexts.org These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment to minimize their contact with water. The propyl chain in the propylsulfanyl group would further contribute to the hydrophobic character of the molecule, potentially strengthening these interactions.
Electrostatic Interactions: These interactions occur between charged groups on the protein and the phenol. nih.govuchicago.edubiomedpharmajournal.org While the phenol group of this compound is not charged at physiological pH, it can become deprotonated to form a negatively charged phenolate (B1203915) ion, which can then interact with positively charged amino acid residues like lysine and arginine on the protein surface.
Enzyme Modulation and Inhibition Mechanisms
Phenolic compounds are a diverse group of molecules known to interact with and modulate the activity of various enzymes. environmed.pl Their ability to inhibit enzymes is a key area of biochemical research. rsc.orgresearchgate.net this compound, as a 4-substituted phenol derivative, is studied for its potential to modulate enzyme functions, particularly its inhibitory effects on tyrosinase.
Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment synthesis, and is also responsible for the browning of fruits and vegetables. nih.govscienceopen.com The inhibition of tyrosinase is a major focus for the development of depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. scienceopen.comnih.gov Many phenolic compounds act as tyrosinase inhibitors because their structure can mimic the enzyme's natural substrate, L-tyrosine, or because they can chelate the copper ions in the enzyme's active site. nih.govmdpi.com
The mechanism of inhibition by phenolic compounds can be competitive, uncompetitive, mixed, or noncompetitive. mdpi.com Competitive inhibitors bind to the free enzyme, preventing the substrate from binding. nih.gov This is a common mechanism for phenolic compounds that are structurally similar to tyrosine. mdpi.com
Research into a wide range of 4-substituted phenols has demonstrated their interaction with tyrosinase. nih.gov These compounds can act as substrates for tyrosinase, which catalyzes their hydroxylation to form catechols and subsequently oxidizes them into highly reactive ortho-quinones. nih.govmdpi.com This catalytic conversion is central to their biological effects. While many phenols inhibit tyrosinase activity, some can also act as substrates, leading to the formation of reactive metabolites. nih.gov This dual role highlights the complex interaction between phenols and this key enzyme. For instance, studies on various 4-substituted phenols have detailed their capacity to inhibit cellular melanin synthesis and tyrosinase activity. nih.gov
Table 1: Inhibitory Effects of Various Phenolic Compounds on Tyrosinase
This table summarizes the tyrosinase inhibitory activity of several phenolic compounds, providing context for the potential action of this compound. Data is often presented as IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Compound | Inhibition Type | IC50 Value (μM) | Source/Comment |
|---|---|---|---|
| 10'(Z)-heptadecenylhydroquinone | Inhibitor | 37 | Isolated from lacquer tree sap, more potent than hydroquinone (B1673460). nih.gov |
| Proanthocyanidins | Mixed Competitive | IC50 for diphenolase activity was 7.0 ± 0.2 µg/mL. | Isolated from Clausena lansium. nih.gov |
| 4-n-butylresorcinol | Inhibitor | Not specified | Reported as a potent tyrosinase inhibitor. nih.gov |
| 2,4-dihydroxycinnamides | Inhibitor | 0.0112 - 0.16 | Synthetic analogues showing very potent inhibition. mdpi.com |
Molecular Interactions with Receptors (e.g., GABA A receptors)
Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that are fundamental to mediating fast inhibitory neurotransmission in the central nervous system. nih.govwikipedia.org These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ) and possess multiple binding sites. wikipedia.orgbiorxiv.org The primary, or orthosteric, site binds the endogenous ligand GABA, while several other allosteric sites bind a wide range of molecules, including benzodiazepines, barbiturates, neurosteroids, and alcohol, which modulate receptor function. wikipedia.org
Phenolic compounds, from simple phenols to complex polyphenols, are recognized as significant modulators of GABAA receptors. nih.govnih.gov Their structural diversity allows them to act as activators, inhibitors, or allosteric ligands, binding to various sites on the receptor complex. nih.govnih.gov The interaction of phenols with GABAA receptors can lead to either positive or negative modulation of the central nervous system. nih.gov
Simple alkylphenols, a class to which this compound belongs, have been identified as potent modulators of GABAA receptors. nih.gov These compounds can directly potentiate receptor function, particularly at high concentrations. nih.gov The specific binding sites for many simple phenols on the GABAA receptor have not yet been fully elucidated, unlike more well-studied modulators like propofol (B549288) or benzodiazepines. nih.gov However, it is understood that the interaction is influenced by the specific subunit composition of the receptor. For example, some phenols interact differently with receptors containing β1, β2, or β3 subunits. nih.gov The modulation of GABAA receptors by phenols can occur through various molecular mechanisms, including direct channel gating or through influencing receptor phosphorylation states, which affects desensitization and resensitization processes. nih.gov
While broad studies confirm the activity of phenols at GABAA receptors, specific research detailing the direct interaction of this compound with GABAA receptor subtypes is not extensively documented in the available literature. Its activity is inferred from the established behavior of structurally related simple alkylphenols.
Molecular Mechanisms of Cellular Perturbations (e.g., interaction with melanocytes leading to protein-hapten complex formation)
Substituted phenols can induce significant cellular disturbances, particularly in specialized cells like melanocytes. The molecular mechanism often involves metabolic activation by cellular enzymes, leading to the formation of reactive species that can covalently modify cellular macromolecules. nih.gov This process, known as haptenation, is a critical step in the development of chemically-induced immune responses. nih.govnih.gov
In the case of 4-substituted phenols like this compound, the primary site of action is the melanocyte, the cell responsible for producing melanin pigment. nih.govmdpi.com The mechanism of toxicity and cellular perturbation involves the following key steps:
Enzymatic Activation by Tyrosinase : 4-substituted phenols can serve as substrates for tyrosinase, an enzyme abundant in the melanosomes of melanocytes. nih.govmdpi.com Tyrosinase catalyzes the oxidation of these phenols into highly reactive ortho-quinones. mdpi.com This bioactivation is a crucial initiating event.
Generation of Reactive Species and Oxidative Stress : The formation of ortho-quinones can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (∙OH), which induces significant oxidative stress within the melanocyte. mdpi.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Depletion of Cellular Antioxidants : The reactive quinone intermediates can readily react with nucleophilic molecules within the cell. A primary target is glutathione (B108866) (GSH), a major intracellular antioxidant. The depletion of GSH compromises the cell's antioxidant defenses, making it more vulnerable to oxidative damage. nih.gov
Protein-Hapten Complex Formation : The electrophilic quinones can covalently bind to nucleophilic residues (such as cysteine) on cellular proteins, forming protein-hapten adducts. nih.govnih.gov The phenol molecule, acting as a hapten, modifies the structure of endogenous proteins, rendering them immunogenic. nih.govnih.gov These modified proteins are no longer recognized as "self" by the immune system.
Immune System Activation : These protein-hapten complexes can be processed by antigen-presenting cells, such as dendritic cells. nih.govjiaci.org The presentation of these novel antigens can lead to the activation of specific T-cells, initiating an immune response directed against the melanocytes. nih.gov This can result in melanocyte destruction, leading to depigmentation, a condition known as chemical leukoderma or vitiligo. nih.govmdpi.com Studies with compounds like 4-tertiary butyl phenol (4-TBP) have shown that stressed melanocytes can trigger dendritic cell-mediated killing, a process relevant to vitiligo. nih.gov
This pathway illustrates how a seemingly simple molecule like this compound can, through enzymatic activation within a specific cell type, trigger a complex cascade of events culminating in cellular destruction and an autoimmune-like response. nih.gov
Environmental Transformation and Fate of 4 Propylsulfanyl Phenol
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. normecows.com For 4-(propylsulfanyl)phenol, this primarily includes photochemical degradation and, to a lesser extent, hydrolysis and chemical oxidation in aquatic environments.
Photochemical Degradation (e.g., Photonitration Pathways)
Photochemical degradation is a significant abiotic pathway for phenolic compounds in the environment. pjoes.com This process is driven by the energy of sunlight, which can directly or indirectly lead to the breakdown of the molecule.
One notable photochemical pathway for phenols is photonitration. rsc.org This process involves the reaction of phenolic compounds with nitrogen dioxide radicals (•NO2), which can be generated in the environment from the photolysis of nitrate (B79036) and nitrite (B80452) ions present in water. nih.gov The reaction typically proceeds through the abstraction of the phenolic hydrogen by •NO2, forming a phenoxy radical and nitrous acid (HNO2). rsc.org The resulting phenoxy radical can then react with another •NO2 radical to form a nitrated phenol (B47542). rsc.org
For substituted phenols, the nature and position of the substituent can influence the rate and products of photonitration. rsc.org While specific studies on the photonitration of this compound are not extensively detailed in the provided search results, the general mechanism for phenols suggests that it would likely undergo nitration on the aromatic ring, potentially forming nitro-derivatives. The presence of the propylsulfanyl group at the para-position would direct nitration to the ortho-positions.
It is also important to note that other reactive species generated photochemically in water, such as hydroxyl radicals (•OH), can contribute to the degradation of phenolic compounds. pjoes.com These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. pjoes.com
Hydrolysis and Chemical Oxidation in Aquatic Systems
Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for simple phenols unless specific functional groups susceptible to hydrolysis are present. The ether linkage in some phenolic compounds can be subject to hydrolysis, but the thioether bond in this compound is generally more stable under typical environmental pH conditions.
Chemical oxidation in aquatic systems, apart from photochemical processes, can occur through reactions with dissolved oxygen and other oxidizing agents. However, for many phenolic compounds, these processes are often slower compared to photochemical and biological degradation. lsrca.on.ca The rate of oxidation can be influenced by factors such as temperature, pH, and the presence of catalysts. ekb.eg
Biotic Degradation Pathways: Microbial Transformations
Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of organic pollutants in the environment. academicjournals.org Phenolic compounds can serve as a source of carbon and energy for various microbes. nih.govnih.gov
The biodegradation of phenols typically begins with the enzymatic hydroxylation of the aromatic ring to form catechol or a substituted catechol. nih.govmdpi.com This initial step is often catalyzed by phenol hydroxylases. nih.gov Following this, the aromatic ring is cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.govnih.gov
Identification of Microbial Metabolites
While specific studies identifying the microbial metabolites of this compound are not detailed in the provided search results, general knowledge of phenol biodegradation allows for the prediction of likely metabolites. The initial step would likely be the hydroxylation of the aromatic ring, potentially leading to the formation of a catechol-like derivative. Subsequent enzymatic action would cleave the aromatic ring, producing aliphatic acids. The propylsulfanyl group might also be subject to microbial transformation, potentially through oxidation of the sulfur atom to form sulfoxides and sulfones, or cleavage of the carbon-sulfur bond.
Research on other phenolic compounds has identified a wide array of microbial metabolites, including various organic acids and smaller molecules resulting from the complete mineralization of the parent compound to carbon dioxide and water. nih.govoaepublish.com
Mapping of Biodegradation Pathways
The biodegradation pathway for this compound would likely follow the general scheme for phenolic compounds.
Proposed Biodegradation Pathway for this compound:
| Step | Transformation | Key Enzyme(s) | Resulting Product(s) |
| 1 | Hydroxylation of the aromatic ring | Phenol hydroxylase | 4-(Propylsulfanyl)catechol |
| 2 | Aromatic ring cleavage (ortho or meta) | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase | Aliphatic dicarboxylic acids |
| 3 | Further metabolism | Various enzymes | Intermediates of central metabolism (e.g., succinate, acetyl-CoA) |
| 4 | Mineralization | --- | Carbon dioxide, water, sulfate |
This proposed pathway is based on well-established microbial degradation mechanisms for other phenolic compounds. nih.govnih.govmdpi.com The specific enzymes and intermediate metabolites would need to be confirmed through dedicated experimental studies with this compound.
Persistence and Transport Mechanisms in Environmental Compartments
The persistence and transport of this compound in the environment are governed by a combination of its physicochemical properties and its susceptibility to the degradation pathways discussed above.
Phenolic compounds are generally water-soluble, which facilitates their transport in aquatic systems and leaching through soil. ccme.ca However, the presence of the propylsulfanyl group, which is more hydrophobic than a simple hydroxyl group, may slightly decrease its water solubility and increase its tendency to adsorb to organic matter in soil and sediment compared to phenol. nih.gov
The persistence of this compound in the environment will be a balance between the rates of its abiotic and biotic degradation. In sunlit surface waters, photochemical degradation is likely to be a significant removal mechanism. cdc.gov In soil and groundwater, where light penetration is limited, microbial degradation will be the dominant process. cdc.gov The rate of biodegradation can be influenced by factors such as the availability of nutrients, the presence of a suitable microbial population, temperature, and pH. academicjournals.org
If the degradation rates are slow, this compound has the potential to be transported over distances in water or leach into groundwater. cdc.gov Its potential for bioaccumulation in aquatic organisms is expected to be low to moderate, based on the properties of similar phenolic compounds. cdc.gov
Environmental Partitioning and Distribution Considerations
The environmental fate of a chemical compound is dictated by its intrinsic physicochemical properties, which govern its distribution and partitioning among various environmental compartments, including air, water, soil, and biota. For this compound, a comprehensive understanding of its environmental partitioning is essential for assessing its potential mobility, persistence, and exposure pathways. Direct experimental data on the environmental distribution of this compound is limited in publicly accessible scientific literature. However, its behavior can be inferred by examining its chemical structure and by using data from structurally analogous compounds, such as 4-Propylphenol.
This compound is a substituted phenol, containing both a hydrophilic hydroxyl (-OH) group and a lipophilic propylsulfany- group. This amphiphilic nature will influence its behavior in the environment. The key properties that determine its partitioning are the octanol-water partition coefficient (Kow), water solubility, and vapor pressure.
Inferred Physicochemical Properties
To predict the environmental partitioning of this compound, the properties of the closely related compound 4-Propylphenol can be used as a proxy. The primary structural difference is the presence of a sulfur atom in the propyl chain (propylsulfany- vs. propyl-). This substitution can influence properties like polarity and lipophilicity. The following table presents data for the analogue 4-Propylphenol, which provides a basis for estimating the likely behavior of this compound.
Table 1: Physicochemical Properties of the Analogue Compound 4-Propylphenol
This table presents experimental and predicted data for 4-Propylphenol, a structural analogue of this compound. These values are used to infer the likely environmental behavior of this compound.
| Property | Value for 4-Propylphenol | Source |
| Molecular Formula | C₉H₁₂O | nih.govfoodb.ca |
| Molecular Weight | 136.19 g/mol | nih.govchemicalbook.com |
| Octanol-Water Partition Coefficient (logP) | 3.01 - 3.2 | nih.govfoodb.cachemicalbook.com |
| Water Solubility | 1.28 - 1.63 g/L (at 25 °C) | nih.govfoodb.ca |
| Vapor Pressure | 0.046 mmHg (at 25 °C, est.) | thegoodscentscompany.com |
| pKa (Strongest Acidic) | 9.99 - 10.31 | foodb.cachemicalbook.com |
Partitioning into Environmental Compartments
Based on these properties, the distribution of this compound in the environment can be considered as follows:
Water: Phenol itself is soluble in water, but the addition of the propylsulfany- group increases its lipophilicity. wikipedia.org The water solubility of the analogue 4-Propylphenol is reported to be low to moderate (1.28 - 1.63 g/L). nih.govfoodb.ca Therefore, if released into an aquatic environment, this compound is expected to partially dissolve in the water column but will also have a tendency to partition to other phases. Its dissociation as a weak acid is pH-dependent; in more alkaline waters, it will exist as the more water-soluble phenolate (B1203915) anion. wikipedia.org
Soil and Sediment: The octanol-water partition coefficient (Kow) is a key indicator of a substance's tendency to adsorb to organic matter in soil and sediment. wikipedia.org A logP value greater than 3, as seen with 4-Propylphenol (3.01-3.2), suggests a moderate potential for adsorption. nih.govfoodb.cachemicalbook.com This indicates that this compound is likely to bind to the organic fraction of soils and sediments, reducing its mobility in groundwater but leading to its accumulation in benthic zones of aquatic systems.
Air: The estimated vapor pressure for the analogue 4-propenyl phenol is low (0.046 mmHg at 25°C), suggesting that this compound is not highly volatile. thegoodscentscompany.com Therefore, significant partitioning to the atmosphere from water or soil surfaces is not expected to be a primary fate process. However, like other phenols, it may be subject to wet deposition from the atmosphere if it becomes airborne. who.int
Biota (Bioaccumulation): The logP value is also used to estimate a chemical's potential to bioaccumulate in the fatty tissues of organisms. wikipedia.org With an inferred logP value in the range of 3 to 3.2, this compound would have a moderate bioaccumulation potential. This suggests that the compound could accumulate in aquatic organisms. For instance, an environmental screening of a more complex sulfur-containing phenol indicated potential risks associated with bioaccumulation in fish species.
The following table summarizes the expected distribution of this compound in the environment, based on inference from its structure and analogue data.
Table 2: Inferred Environmental Partitioning and Distribution of this compound
This table provides a qualitative summary of the expected environmental fate of this compound.
| Environmental Compartment | Tendency to Partition | Rationale |
| Water | Moderate | Limited to moderate water solubility; partitioning will be influenced by pH. |
| Soil/Sediment | High | The inferred logP value (>3) suggests a strong tendency to adsorb to organic matter. |
| Air | Low | Low estimated vapor pressure indicates low volatility. |
| Biota | Moderate | The inferred logP value (>3) suggests a potential for bioaccumulation in organisms. |
Advanced Analytical Methodologies for 4 Propylsulfanyl Phenol Research
Chromatographic Separation Techniques
Chromatographic separation is fundamental to the analysis of 4-(Propylsulfanyl)phenol, allowing for its isolation from complex sample mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone for the analysis of phenolic compounds. Current time information in Bangalore, IN. For sulfur-containing phenols like this compound, specific column chemistries and mobile phase compositions are optimized to achieve efficient separation.
Column Selection and Mobile Phase Composition: The choice of stationary phase is critical. While traditional C18 columns are widely used for phenolics, biphenyl (B1667301) phases have shown enhanced retention for aromatic compounds containing sulfur groups due to potential π-π interactions. chromatographyonline.com The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a wide range of polarities. chromatographyonline.com
Typical HPLC Parameters for Phenolic Compound Analysis: Below is a table outlining typical parameters that can be adapted for the analysis of this compound.
| Parameter | Typical Setting | Purpose |
| Column | Biphenyl or C18, 2.1-4.6 mm ID, 1.9-5 µm particle size | Stationary phase for separation based on polarity. Biphenyl may offer enhanced selectivity for sulfur-containing compounds. chromatographyonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization of the phenolic hydroxyl group. chromatographyonline.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. chromatographyonline.com |
| Gradient | Linear gradient from low to high %B | Ensures separation of a wide range of compounds and sharpens peaks. chromatographyonline.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and can influence selectivity. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 270-280 nm for phenols) to detect and quantify the compound. nih.gov |
This table presents generalized HPLC parameters for phenolic compounds, which would be optimized for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. mdpi.com However, due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging and may lead to issues like peak tailing. mdpi.com Furthermore, thermal degradation of thiophenols in the GC inlet has been reported, which can lead to the formation of disulfides. tandfonline.com To overcome these limitations, derivatization is a common strategy.
Derivatization: Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com For phenols and thiols, silylation or acylation are common approaches. For instance, reacting the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) creates a less polar and more volatile derivative suitable for GC analysis. mdpi.comepa.gov The choice of derivatizing agent depends on the specific requirements of the analysis and the detector being used. epa.gov
Hyphenated Techniques for Identification and Quantification
Hyphenating chromatographic separation with mass spectrometry provides a powerful tool for both the identification and precise quantification of this compound, even at trace levels.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS is a highly sensitive and selective technique ideal for detecting trace amounts of compounds in complex matrices. nih.gov After separation by HPLC, the analyte is ionized, and the resulting ions are analyzed by a tandem mass spectrometer.
Ionization and Detection: Electrospray ionization (ESI) is a common ionization source for phenolic compounds, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group. nih.gov For enhanced sensitivity and specificity, Multiple Reaction Monitoring (MRM) is often employed. nih.gov In MRM, a specific precursor ion of this compound is selected, fragmented, and a characteristic product ion is monitored for quantification. This highly specific detection method minimizes interferences from the sample matrix.
Exemplary LC-MS/MS Parameters for Phenolic Analysis:
| Parameter | Typical Setting | Purpose |
| LC System | UHPLC or HPLC | High-resolution separation of the analyte from the matrix. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Soft ionization technique suitable for polar compounds like phenols. |
| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Allows for MS/MS experiments for high selectivity and sensitivity. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides highly specific and sensitive quantification by monitoring a specific precursor-to-product ion transition. nih.gov |
| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. |
This table outlines typical LC-MS/MS parameters for the analysis of phenolic compounds, which would be specifically tuned for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures
GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. unhas.ac.id It is particularly useful for analyzing complex mixtures and confirming the identity of analytes.
Analysis of Derivatized this compound: Following derivatization to increase volatility, the sample is injected into the GC-MS system. thermofisher.com The compounds are separated on a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) and then introduced into the mass spectrometer. thermofisher.com Electron Ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, or mass spectrum, which acts as a "fingerprint" for the compound, allowing for unambiguous identification by comparison to a spectral library. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by only monitoring specific ions characteristic of the target analyte.
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. nih.gov The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological fluids).
Common Extraction Techniques:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample (with pH adjusted to ensure the phenol (B47542) is in its neutral form) and an immiscible organic solvent. However, LLE can be time-consuming and use large volumes of potentially hazardous solvents.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has become widely used for the extraction of phenolic compounds from aqueous samples. rsc.org The sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent. This technique allows for high enrichment factors.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analyte adsorbs to the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. It is particularly useful for volatile and semi-volatile compounds.
The selection and optimization of the sample preparation method are crucial for achieving accurate and reliable results in the analysis of this compound.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of phenolic compounds from aqueous samples. nih.gov The method is based on the principle of partitioning analytes between a liquid sample and a solid sorbent. nih.gov For phenolic compounds, non-polar, reversed-phase sorbents are common, with polystyrene-divinylbenzene (PS-DVB) based materials being particularly effective due to their high surface area and strong retention capabilities for aromatic compounds. nih.govacademicjournals.org
The SPE process generally involves four steps:
Conditioning: The sorbent is conditioned with a solvent like methanol followed by water to ensure reproducible retention of the analyte. chromatographyonline.com
Sample Loading: The aqueous sample, often acidified to a pH of around 2 to ensure the phenols are in their neutral form, is passed through the cartridge. academicjournals.orgnih.gov
Washing: The cartridge is washed to remove interfering substances that are not strongly retained.
Elution: The retained analytes, including this compound, are eluted from the sorbent using a small volume of an organic solvent, such as dichloromethane (B109758) or methanol. chromatographyonline.com
This process not only concentrates the analyte but also removes matrix components that could interfere with subsequent chromatographic analysis. The efficiency of SPE is demonstrated by high recovery rates for a variety of phenolic compounds, as shown in the table below.
| Compound | Mean Percentage Recovery (%) |
| Phenol | 99.6 ± 4.26 |
| 2-Chlorophenol | 97.4 ± 3.25 |
| 2,4-Dimethylphenol | 91.5 ± 2.97 |
| 4-Nitrophenol (B140041) | 89.3 ± 4.11 |
| Pentachlorophenol | 67.9 ± 7.28 |
| (Data adapted from a study on the SPE-HPLC-UV determination of 11 priority phenols, illustrating typical recovery efficiencies.) academicjournals.org |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and robust method for separating phenolic compounds from aqueous solutions based on their differential solubility in two immiscible liquid phases—typically water and an organic solvent. sulzer.com In the context of removing phenol from wastewater, solvents such as toluene (B28343) are employed to extract the compound from the aqueous phase. researchgate.net The efficiency of LLE can be optimized by adjusting parameters like pH and the solvent-to-sample volume ratio. researchgate.net
While traditional LLE methods are effective, they often require large volumes of potentially hazardous organic solvents. nih.gov Recent research has focused on developing more environmentally friendly LLE processes using alternative solvents. Hydrophobic deep eutectic solvents (HDESs) and ionic liquids have emerged as promising "green solvents" for the extraction of phenols. nih.govmdpi.com These novel solvents offer high extraction efficiency, low volatility, and potential for regeneration and reuse. sulzer.commdpi.com For example, studies have shown that HDESs based on trioctylphosphine (B1581425) oxide (TOPO) can achieve phenol extraction efficiencies of over 90%. mdpi.com
| Extraction Solvent | Phenol Concentration | Extraction Efficiency (%) |
| Toluene | 5% aqueous solution | ~60 |
| Trioctylphosphine oxide:Menthol (HDES) | 7% aqueous solution | 96 |
| (This table presents comparative data for traditional and novel solvents in phenol extraction.) researchgate.netmdpi.com |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds, including phenols, from solid and semi-solid matrices. mdpi.com MAE utilizes microwave energy to heat the solvent and sample, causing the disruption of plant cell walls and enhancing the migration of analytes into the solvent. nih.gov This method offers significant advantages over conventional techniques like Soxhlet extraction or maceration, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and higher extraction yields. mdpi.comcetjournal.it
The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the choice of solvent. nih.gov Studies comparing MAE with other methods for extracting phenolic compounds from plant materials have consistently shown MAE to be superior. For instance, the extraction of phenolics from spices using MAE was found to be about four times more efficient than extraction by ultrasonication. mdpi.comnih.gov
| Extraction Method | Total Phenolic Content (mg/100g) | Extraction Time |
| Microwave-Assisted Extraction | 507 | 10 min |
| Maceration Extraction | < 250 (estimated) | 1 hour |
| (Data adapted from studies on Cinnamomum zeylanicum and olive by-products, comparing MAE to conventional methods.) mdpi.comcetjournal.it |
Development of Novel Detection Strategies for Phenolic Compounds (e.g., derivatization for enhanced detectability)
The analysis of phenolic compounds like this compound, particularly at trace levels, often requires derivatization to improve their analytical characteristics for techniques such as gas chromatography (GC). mdpi.com Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for separation and detection. libretexts.org For phenols, the primary goal is to mask the polar hydroxyl group, which increases the compound's volatility and thermal stability, making it amenable to GC analysis. jfda-online.com
Several derivatization strategies have been developed for phenolic compounds:
Acylation: This involves reacting the phenolic hydroxyl group with an acylating agent. A notable example is the use of pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ether derivatives. epa.gov These derivatives are highly sensitive to electron capture detection (ECD), a common detector for GC. Similarly, derivatization with fluorinated anhydrides, such as perfluorooctanoyl chloride, can produce derivatives with strong molecular ions in mass spectrometry (MS), aiding in unambiguous identification. jfda-online.comnih.gov
Alkylation: This strategy involves converting the phenol into an ether. A classic reagent for this is diazomethane, which methylates the hydroxyl group to form a more volatile anisole (B1667542) derivative. epa.gov
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly improving chromatographic behavior.
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector available. jfda-online.com These derivatization techniques, coupled with powerful analytical instruments like GC-MS, allow for the highly sensitive and selective quantification of phenolic compounds. mdpi.com A novel approach using 31P Nuclear Magnetic Resonance (NMR) spectroscopy has also been developed, where phenols are derivatized with a phosphitylating agent, allowing for their detection and quantification based on the unique 31P chemical shifts of the resulting products. acs.orgresearchgate.net
| Derivatization Reagent | Analyte Group | Purpose/Advantage |
| Pentafluorobenzyl bromide (PFBBr) | Phenols, Amines | Creates derivatives with high response on Electron Capture Detectors (ECD). epa.gov |
| Perfluorooctanoyl chloride | Phenols, Alcohols | Forms stable derivatives with strong molecular ions in Mass Spectrometry (MS). nih.gov |
| Diazomethane | Phenols | Forms methylated (anisole) derivatives for GC/FID analysis. epa.gov |
| 2-chloro-4,4,5,5-tetramethyldioxaphospholane | Phenols, Alcohols | Creates phosphitylated derivatives for quantification by 31P NMR. acs.orgresearchgate.net |
| (This table summarizes various derivatization reagents applicable to the analysis of phenolic compounds.) |
Future Research Directions and Unexplored Avenues for 4 Propylsulfanyl Phenol
Emerging Synthetic Strategies and Sustainable Production Methods
The traditional synthesis of aryl sulfides often involves the reaction of thiols with aryl halides, which may require harsh conditions or catalysts. Future research should focus on developing more efficient and environmentally benign synthetic routes to 4-(Propylsulfanyl)phenol, aligning with the principles of green chemistry.
Key areas for investigation include:
Thiol-Free Synthesis: Exploring novel methods that avoid the use of volatile and often odorous thiols is a primary goal. Strategies using isothiouronium salts as versatile deoxasulfenylating agents could provide a stereoselective, thiol-free protocol for synthesizing thioethers from alcohols, a method that could be adapted for phenolic substrates. researchgate.net
Photocatalysis: The use of photocatalysis for the synthesis of sulfur-containing molecules, such as thioesters, from elemental sulfur or sulfone reagents represents a sustainable approach. nus.edu.sg Investigating light-mediated reactions between a phenol (B47542) derivative and a propyl-sulfur source at ambient temperature could lead to a greener synthesis of this compound.
Mechanochemistry: Mechanochemical reactions, which are solvent-free, offer a superior safety profile and reduce waste. researchgate.net Developing a mechanochemical method for the nucleophilic substitution on the phenol ring or activation of a propyl-sulfur synthon could provide a highly sustainable production route.
Catalyst Development: Research into earth-abundant metal catalysts for thioether synthesis is a growing field. rsc.org Future work could focus on developing specific catalysts (e.g., based on copper or iron) that are highly selective for the synthesis of this compound, minimizing byproduct formation and simplifying purification. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Precursors |
|---|---|---|---|
| Thiol-Free Deoxasulfenylation | Avoids use of volatile thiols, potentially stereoselective. researchgate.net | Adapting alcohol-based methods to phenolic hydroxyl groups. | Phenol, Propyl-isothiouronium salt |
| Photocatalytic Synthesis | Uses light energy, mild reaction conditions, sustainable sulfur sources. nus.edu.sg | Controlling regioselectivity and reaction efficiency. | Phenol, Elemental Sulfur/Propyl Sulfone |
| Mechanochemical Synthesis | Solvent-free, reduced waste, improved safety. researchgate.net | Achieving efficient mixing and reaction kinetics in solid state. | Phenol salt, Propyl halide |
| Catalysis with Earth-Abundant Metals | Low cost, reduced toxicity compared to precious metal catalysts. rsc.org | Designing a catalyst with high selectivity for the target molecule. | Phenol, 1-Propanethiol |
Advanced Mechanistic Studies through Integrated Computational and Experimental Approaches
A fundamental understanding of the reactivity, electronic structure, and thermodynamic properties of this compound is currently lacking. An integrated approach combining computational modeling with advanced experimental techniques is essential to elucidate these characteristics.
Future research should prioritize:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting molecular geometries, electronic properties, and reaction energetics. mdpi.comustc.edu.cn DFT studies on this compound could be used to calculate key parameters such as O-H bond dissociation enthalpy (BDE), ionization potential, and electron affinity, which are crucial for understanding its potential as an antioxidant or radical scavenger. nih.govnih.gov Comparing these calculated values with those of parent phenol and thiophenol would provide insight into the electronic influence of the propylsulfanyl group. nih.gov
Spectroscopic and Kinetic Analysis: Experimental studies are needed to validate computational predictions. Techniques like stopped-flow spectrophotometry can be used to measure the kinetics of reactions, for example, with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), to quantify its radical scavenging activity. ustc.edu.cn
Reaction Pathway Elucidation: For potential reactions involving this compound, such as oxidation or electrophilic substitution, computational modeling can map out detailed reaction pathways, identify transition states, and calculate activation energies. ustc.edu.cn This information is invaluable for optimizing reaction conditions and designing new synthetic applications.
| Research Approach | Objective | Key Parameters to Determine | Potential Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure and thermodynamic properties. mdpi.com | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Electron Affinity (EA), Molecular Orbital Energies. nih.gov | Understanding antioxidant potential and general reactivity. |
| Kinetic Measurements | Quantify reaction rates. | Rate constants (k) for reactions with radicals or oxidants. | Assessing practical utility as an antioxidant or stabilizer. |
| Transition State Theory Modeling | Elucidate reaction mechanisms. | Activation energies (Ea), transition state geometries. | Guiding the design of new reactions and synthetic protocols. |
| Advanced Spectroscopy (NMR, FT-IR) | Characterize structure and bonding. | Chemical shifts, vibrational frequencies. | Confirming theoretical structures and identifying reaction intermediates. |
Exploration of Novel Catalytic Applications
The unique combination of a phenolic hydroxyl group and a thioether linkage suggests that this compound could have unexplored applications in catalysis, either as a catalyst itself, a ligand, or a precursor to catalytic materials.
Avenues for future exploration include:
Ligand Synthesis for Homogeneous Catalysis: The sulfur and oxygen atoms can act as donor sites, making the molecule a potential bidentate ligand for transition metals. Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, or oxidation.
Precursor for Heterogeneous Catalysts: Sulfur-doped carbon materials have shown promise as catalysts for various reactions, including activating persulfate for pollutant degradation. nih.govmdpi.com Pyrolyzing this compound, potentially on a support material, could be a novel route to creating sulfur-doped biochar with tailored properties for applications in environmental remediation or industrial catalysis.
Organocatalysis: The phenolic proton makes the molecule weakly acidic, and the sulfur atom has nucleophilic character. These properties could be exploited in organocatalytic reactions, an area that remains completely unexplored for this compound.
Predictive Environmental Fate Modeling and Remediation Strategies
As with any synthetic compound, understanding the environmental fate and developing effective remediation strategies for this compound is crucial for responsible chemical management.
Future research in this domain should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: In the absence of experimental data, QSAR models can provide initial estimates of environmental properties. ecetoc.orgresearchgate.net Existing QSARs for phenols and sulfur-containing compounds can be used to predict key endpoints for this compound, such as its octanol-water partition coefficient (LogP), bioconcentration factor (BCF), biodegradability, and aquatic toxicity. nih.govnih.gov These predictions can help prioritize experimental testing and assess potential environmental risks.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant phenolic compounds in wastewater. nih.govmdpi.comnih.gov Future studies should investigate the efficacy of various AOPs, such as Fenton (Fe²⁺/H₂O₂), photo-Fenton, ozonation, and photocatalysis (e.g., with TiO₂), for the complete mineralization of this compound to CO₂, water, and sulfate. researchgate.netresearchgate.net
Adsorption and Bioremediation: The removal of thiophenols and related compounds from water using adsorbents like sepiolite (B1149698) has been demonstrated. mdpi.comresearchgate.net Research is needed to evaluate the adsorption capacity of various low-cost materials (e.g., clays, biochar, activated carbon) for this compound. Furthermore, studies on its biodegradability under both aerobic and anaerobic conditions are essential. plos.org Investigating microbial consortia from industrial wastewater, which may contain organisms capable of degrading sulfur-containing aromatics, could lead to effective bioremediation strategies. d-nb.inforesearchgate.net
| Remediation Strategy | Underlying Principle | Key Research Questions | Potential Outcome |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals for mineralization. nih.gov | What are the degradation kinetics and pathways? Which AOP is most cost-effective? researchgate.net | Complete destruction of the compound in contaminated water. |
| Adsorption | Binding of the molecule to the surface of a solid material. mdpi.com | What is the adsorption capacity of various low-cost adsorbents? Can adsorbents be regenerated? | Efficient removal and concentration from wastewater streams. |
| Aerobic/Anaerobic Biodegradation | Microbial metabolism to break down the compound. plos.org | Is the compound readily biodegradable? What are the metabolic pathways and key microbial species involved? d-nb.info | A sustainable and low-cost treatment method. |
| Thiol-Modified Sorbents | Specific complexation of sulfur-containing compounds. nih.gov | Can biochar or other materials be functionalized to selectively capture this compound? | High-selectivity removal from complex waste streams. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Propylsulfanyl)phenol, and how can reaction parameters (e.g., catalysts, solvents) be optimized to enhance yield?
- Methodological Answer : Thioether-containing phenols like this compound are typically synthesized via electrophilic substitution or nucleophilic aromatic substitution. For example, phenols can react with alkyl halides or thiols under basic conditions. A study on analogous compounds (e.g., 4-(2,6-dimethylphenyl)phenol) highlights the use of iron-chromium mixed oxide catalysts in fluidized beds for selective alkylation, suggesting similar optimization for propylsulfanyl group introduction . Solvent polarity and temperature control are critical to minimize side reactions (e.g., over-oxidation to quinones) .
Q. What key physicochemical properties (e.g., melting point, solubility) of this compound are critical for experimental design?
- Methodological Answer : The compound’s phenolic -OH and thioether groups influence its solubility (polar solvents like ethanol/water mixtures) and melting behavior. Analogous compounds (e.g., 4-(methylthio)phenol) exhibit melting points of 45–48°C and boiling points near 203°C . Solubility can be predicted via Hansen solubility parameters, while thermal stability assays (TGA/DSC) are recommended to assess decomposition thresholds .
Advanced Research Questions
Q. How can kinetic studies resolve discrepancies in reported oxidative stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conflicting data on oxidative pathways (e.g., quinone formation vs. sulfoxide derivatives) require systematic kinetic analysis. Pulse radiolysis or flash photolysis can quantify hydroxyl radical (·OH) reaction rates, as demonstrated in aqueous radical kinetics studies . For example, rate constants for ·OH reactions with thioethers (e.g., 10^9–10^10 M⁻¹s⁻¹) should be compared to experimental data under controlled pH and ionic strength .
Q. What advanced spectroscopic and crystallographic techniques are most effective for elucidating the electronic structure and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve sulfur-containing moieties .
- NMR : ¹H/¹³C NMR with DEPT-135 can identify propylsulfanyl group signals (δ ~2.5–3.5 ppm for SCH₂). NOESY confirms spatial proximity of aromatic and alkyl protons .
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 170.06 for C₉H₁₂OS) .
Q. How can researchers address contradictions in catalytic activity data for this compound in Friedel-Crafts alkylation reactions?
- Methodological Answer : Divergent catalytic outcomes (e.g., Lewis acids vs. Brønsted acids) may arise from competing reaction mechanisms. Design experiments to:
- Compare AlCl₃ (Lewis) vs. H₃PO₄ (Brønsted) in anhydrous vs. hydrated conditions .
- Monitor intermediates via in situ IR or Raman spectroscopy to identify rate-determining steps.
- Apply multivariate analysis (e.g., PCA) to isolate variables (catalyst loading, solvent polarity) influencing product distribution .
Safety and Stability Considerations
Q. What protocols mitigate risks associated with this compound’s reactivity (e.g., sulfoxide formation, acidic degradation)?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with acids, as H⁺ catalyzes sulfoxide formation .
- Handling : PPE (nitrile gloves, goggles) is mandatory. Spills should be absorbed with vermiculite and neutralized with NaHCO₃ .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
